Enantiomer-Specific PPARγ Activation: 13(S)-HODE Is a Functional PPARγ Ligand, 13(R)-HODE Is Not
Direct head-to-head comparison in the same experimental system demonstrates that only 13(S)-HODE functions as a PPARγ ligand and induces receptor-dependent biological effects, whereas 13(R)-HODE does not activate PPARγ. In nondifferentiated Caco-2 colorectal carcinoma cells, 13(S)-HODE decreased cell growth and DNA synthesis and induced apoptosis in a PPARγ-dependent manner, an effect abolished by a specific PPARγ antagonist. In contrast, 13(R)-HODE increased cell growth and DNA synthesis in the absence of FBS [1]. The study further confirmed that 13(S)-HODE but not 13(R)-HODE is a ligand to PPARγ, while 13(R)-HODE signals through BLT receptors, activating ERK/CREB pathways and PGE2 synthesis [1]. These findings establish that enantiomeric purity is essential for predictable PPARγ-targeted experimental outcomes.
| Evidence Dimension | PPARγ ligand functionality and cell growth/apoptosis effect |
|---|---|
| Target Compound Data | Decreased cell growth; induced apoptosis; PPARγ-dependent; effect blocked by PPARγ antagonist |
| Comparator Or Baseline | 13(R)-HODE: Increased cell growth; no PPARγ activation; signals through BLT receptors |
| Quantified Difference | Opposite biological effects: 13(S)-HODE anti-proliferative/pro-apoptotic vs. 13(R)-HODE proliferative |
| Conditions | Nondifferentiated Caco-2 colorectal carcinoma cells cultured with 10% FBS; PPARγ antagonist co-treatment |
Why This Matters
This enantiomer-specific divergence dictates that only 13(S)-HODE cholesteryl ester is suitable for studies investigating PPARγ-mediated signaling; use of racemic or R-enantiomer preparations would confound interpretation with opposing BLT-mediated proliferative signals.
- [1] Cabral M, Martín-Venegas R, Moreno JJ. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line. Am J Physiol Gastrointest Liver Physiol. 2014;307(6):G664-G676. View Source
